

# **Application Notes and Protocols for JNJ-39758979 Dihydrochloride In Vitro Assays**

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Compound of Interest

Compound Name: JNJ-39758979 dihydrochloride

Cat. No.: B608215

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#### Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] As a selective H4R antagonist, JNJ-39758979 has been investigated for its anti-inflammatory and antipruritic properties.[3][4] The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as eosinophils, mast cells, and T cells. Its involvement in inflammatory and pruritic responses has been demonstrated in preclinical studies.[1][2] This document provides detailed protocols for key in vitro assays to characterize the binding affinity and functional activity of JNJ-39758979.

#### **Mechanism of Action**

JNJ-39758979 acts as a high-affinity antagonist at the histamine H4 receptor.[3][5] The H4 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding (e.g., histamine), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JNJ-39758979 competitively binds to the H4 receptor, preventing histamine from binding and activating this downstream signaling cascade.[3][4][5]



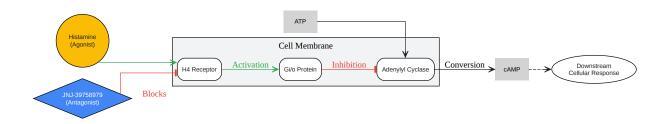


Figure 1: Histamine H4 Receptor Signaling Pathway and Antagonism by JNJ-39758979.

# Data Presentation Binding Affinity and Functional Potency of JNJ39758979

The following tables summarize the in vitro binding affinity (Ki) and functional potency (pA2, IC50) of JNJ-39758979 against the histamine H4 receptor across various species, as well as its selectivity over other histamine receptor subtypes.

Table 1: H4 Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)

Species	Binding Affinity (Ki, nM)	Functional Antagonism (pA2)
Human	12.5[3][4][5]	7.9[3][4][5]
Mouse	5.3[3][4][5]	8.3[3][4][5]
Monkey	25[3][4][5]	7.5[3][4][5]
Rat	188[3][4][5]	7.2[3][4][5]
Guinea Pig	306[3][4][5]	-
Dog	≥10,000[3][4][5]	-



Table 2: Functional Antagonism in Specific Assays

Assay Type	Cell Type/System	Agonist	Potency Metric	Value
cAMP Inhibition	Transfected Cells	Histamine	pA2	7.9[3][4][5]
Aequorin-based Ca2+ Flux	Transfected Cells	-	IC50	32 nM[6]
[35S]GTPyS Binding	-	-	pKb	6.67[6]
Mast Cell Chemotaxis	Mouse Bone Marrow-Derived Mast Cells	Histamine	IC50	8 nM[7]

Table 3: Selectivity Profile Against Other Human Histamine Receptors

Receptor Subtype	Binding Affinity (Ki, nM)
H1 Receptor	>1,000[7]
H2 Receptor	>1,000[7]
H3 Receptor	1,043[7]

# **Experimental Protocols**Radioligand Binding Assay for H4 Receptor

This protocol determines the binding affinity (Ki) of JNJ-39758979 for the H4 receptor using a competitive binding assay with a radiolabeled ligand.



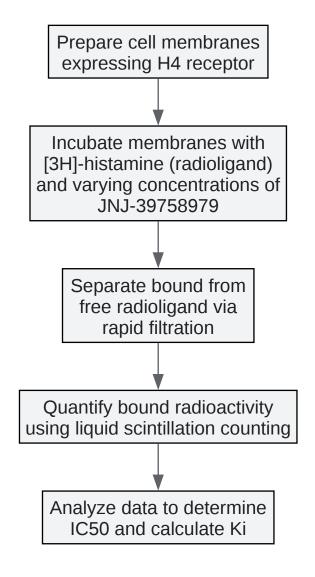


Figure 2: Workflow for H4 Receptor Radioligand Binding Assay.

#### Methodology:

- Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human H4 receptor (e.g., HEK293 or CHO cells).
- Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Reaction Mixture: In a 96-well plate, combine:
  - Cell membranes (5-10 μg protein/well).



- Radioligand (e.g., [3H]-histamine) at a concentration near its Kd.
- JNJ-39758979 dihydrochloride at various concentrations (e.g., 0.1 nM to 10 μM) or vehicle for total binding control.
- A high concentration of a non-radiolabeled H4R ligand (e.g., unlabeled histamine) for nonspecific binding control.
- Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
- Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of JNJ-39758979. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **cAMP Inhibition Functional Assay**

This assay measures the ability of JNJ-39758979 to functionally antagonize histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.



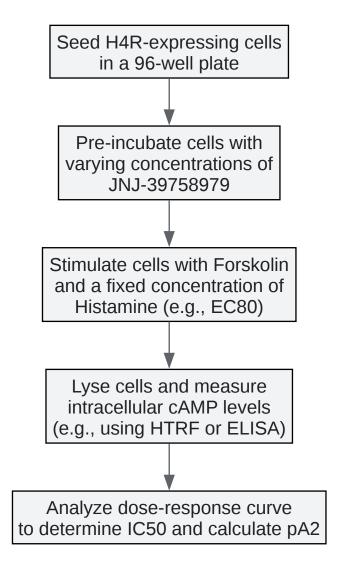


Figure 3: Workflow for cAMP Inhibition Functional Assay.

#### Methodology:

- Cell Culture: Culture cells stably expressing the human H4 receptor (e.g., CHO-K1) in appropriate media. Seed cells into a 96-well plate and allow them to attach overnight.
- Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of JNJ-39758979 dihydrochloride. Incubate for 15-30 minutes at 37°C.
- Stimulation: Add a solution containing a fixed concentration of histamine (typically the EC80 concentration for cAMP inhibition) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells.
   To stimulate adenylyl cyclase and generate a measurable cAMP signal, add forskolin.



- Incubation: Incubate the plate for 30 minutes at 37°C.
- cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit, following the manufacturer's instructions.
- Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the log concentration of JNJ-39758979. Calculate the IC50 value. The pA2 value, a measure of antagonist potency, can be determined using the Schild equation, which requires generating dose-response curves for histamine in the presence of different fixed concentrations of JNJ-39758979.[3][4][5]

### **Eosinophil Shape Change Assay**

This assay provides a pharmacodynamic readout of H4R antagonism by measuring the inhibition of histamine-induced shape change in eosinophils.[8]



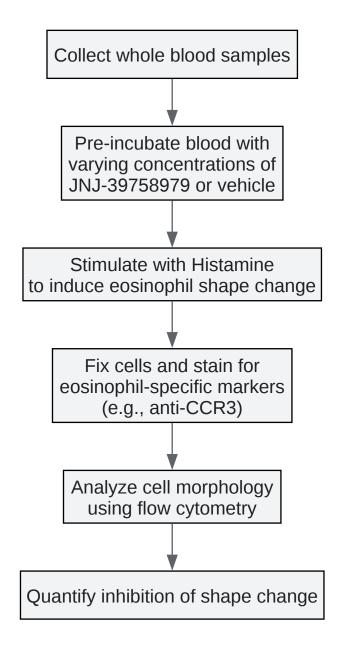


Figure 4: Workflow for Eosinophil Shape Change Assay.

#### Methodology:

- Blood Collection: Obtain fresh whole blood from healthy human volunteers in heparinized tubes.
- Pre-incubation: Aliquot the blood and incubate with various concentrations of JNJ-39758979 or vehicle control for 15-30 minutes at 37°C.



- Stimulation: Add histamine to a final concentration known to induce a submaximal shape change response (e.g., 1 μM). Incubate for 5-10 minutes at 37°C.
- Fixation: Stop the reaction by adding a fixing solution (e.g., paraformaldehyde-based).
- Staining: Lyse the red blood cells and stain the remaining leukocytes with fluorescently-labeled antibodies specific for eosinophils (e.g., anti-CCR3).
- Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the eosinophil
  population. The change in cell shape from spherical to amoeboid results in an increase in the
  forward scatter (FSC) signal.
- Data Analysis: Determine the percentage of eosinophils that have undergone a shape change for each condition. Plot the percentage inhibition of shape change against the concentration of JNJ-39758979 to determine the IC50. This assay was used as a pharmacodynamic readout in a clinical study with JNJ-39758979.[8]

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